3-Chloro-2,4-difluorophenylboronic acid

Boronic acid acidity Suzuki–Miyaura transmetallation pKa comparison

Researchers requiring halo-fluorinated arylboronic acids for Suzuki coupling often face protodeboronation and regioisomer variability. 3-Chloro-2,4-difluorophenylboronic acid (CAS 1310384-18-9) solves these with its distinct 3-Cl-2,4-F₂ substitution pattern. • Direct synthetic access to HBV antiviral Compound 127 pharmacophore (EC₅₀ 32.3 nM) targeting NTCP. • Build thio-galactoside galectin-3 inhibitors (Kd 150 nM); balanced LogP 0.298 streamlines aqueous/organic purification. • 98% purity with batch-specific QC (NMR, HPLC, GC) ensures reproducible parallel synthesis yields. • Pinacol ester derivative (CAS 1799614-91-7) available for enhanced protodeboronation stability at scale.

Molecular Formula C6H4BClF2O2
Molecular Weight 192.36 g/mol
CAS No. 1310384-18-9
Cat. No. B088604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4-difluorophenylboronic acid
CAS1310384-18-9
Synonyms3-Chloro-2,4-difluorophenylboronic acid
Molecular FormulaC6H4BClF2O2
Molecular Weight192.36 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)F)Cl)F)(O)O
InChIInChI=1S/C6H4BClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H
InChIKeyFEZRHYMTLJNUTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2,4-difluorophenylboronic Acid (CAS 1310384-18-9): Physicochemical Identity and Procurement-Relevant Baseline


3-Chloro-2,4-difluorophenylboronic acid (CAS 1310384-18-9; molecular formula C₆H₄BClF₂O₂; MW 192.36 g/mol) is a halo-fluorinated arylboronic acid building block bearing chlorine at the 3-position and fluorine atoms at the 2- and 4-positions of the phenyl ring. Its computed physicochemical parameters include a predicted pKa of 7.44 ± 0.58 , a LogP of 0.298 , a topological polar surface area (TPSA) of 40.46 Ų , a predicted density of 1.50 ± 0.1 g/cm³, and a predicted boiling point of 301.2 ± 52.0 °C . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% . Its pinacol ester derivative (CAS 1799614-91-7) is also widely offered as a protected variant for Suzuki–Miyaura cross-coupling applications .

Why Unverified Substitution of 3-Chloro-2,4-difluorophenylboronic Acid (CAS 1310384-18-9) by Other Chloro-Fluorophenylboronic Acid Isomers Carries Technical Risk


Chloro-fluorophenylboronic acids sharing the identical molecular formula (C₆H₄BClF₂O₂, MW 192.36) are not functionally interchangeable. The precise positioning of chlorine and fluorine substituents on the phenyl ring governs three critical property axes simultaneously: (i) boronic acid acidity (pKa), which dictates transmetallation efficiency in Suzuki–Miyaura coupling [1]; (ii) susceptibility to protodeboronation under basic aqueous conditions, known to be accelerated by ortho-fluorine substituents [2]; and (iii) lipophilicity (LogP/LogD), which influences partitioning behaviour in both synthetic workup and biological assays [3]. The 3-chloro-2,4-difluoro substitution pattern—one ortho-fluorine, one para-fluorine, and one meta-chlorine relative to the boronic acid group—occupies a distinct region of this multi-parameter property space that cannot be recapitulated by the 2,6-difluoro, 4,5-difluoro, or 5-chloro-2,4-difluoro regioisomers without quantitative verification.

Quantitative Differentiation Evidence: 3-Chloro-2,4-difluorophenylboronic Acid (CAS 1310384-18-9) vs. Closest Structural Analogs


Boronic Acid Acidity (pKa): 3-Chloro-2,4-difluorophenylboronic Acid vs. Non-Chlorinated 2,4-Difluorophenylboronic Acid

The incorporation of a chlorine substituent at the 3-position significantly increases the acidity of the boronic acid moiety relative to the non-chlorinated 2,4-difluorophenylboronic acid. The target compound exhibits a predicted pKa of 7.44 ± 0.58 , while 2,4-difluorophenylboronic acid (CAS 144025-03-6) has a predicted pKa of 8.47 ± 0.58 , representing a ~1.03 pKa unit shift toward stronger acidity. This enhanced acidity is consistent with the electron-withdrawing effect of the additional chlorine atom and is expected to facilitate the transmetallation step in Suzuki–Miyaura cross-coupling reactions, where the boronate anion is the active nucleophilic species [1]. The 3-chloro-2,6-difluoro regioisomer (CAS 1031226-45-5) has a computed pKa of 7.60 [2], intermediate between the target and the non-chlorinated analog, demonstrating that the 2,4-difluoro arrangement with a 3-chloro substituent provides a distinct acidity profile.

Boronic acid acidity Suzuki–Miyaura transmetallation pKa comparison

Lipophilicity (LogP) Differentiation: Balanced Polarity of the 3-Chloro-2,4-difluoro Substitution Pattern

The target compound has a computed LogP of 0.298 , reflecting a moderately balanced hydrophilic–lipophilic profile conferred by the combination of two fluorine atoms and one chlorine atom on the phenylboronic acid scaffold. By comparison, 2,4-difluorophenylboronic acid (CAS 144025-03-6), which lacks the chlorine substituent, has a reported LogP of –0.355 , indicating greater hydrophilicity. At the other extreme, the 3-chloro-2,6-difluoro regioisomer (CAS 1031226-45-5) has a substantially higher LogP of 2.44 and LogD values of 2.43 (pH 5.5) and 2.22 (pH 7.4) [1], reflecting significantly greater lipophilicity when the chlorine is situated between two ortho-fluorine atoms. The 3-chloro-2,4-difluoro pattern thus provides an intermediate LogP value that may offer a more favourable balance for aqueous reaction media while retaining sufficient organic-phase solubility for extraction and chromatographic purification.

Lipophilicity LogP comparison Drug-like properties

Protodeboronation Risk Profile: Ortho-Fluorine Count as a Stability Discriminator Among Chloro-Fluorophenylboronic Acid Isomers

Protodeboronation—the undesired proto-deborylation of arylboronic acids under basic aqueous conditions—is a well-documented failure mode in Suzuki–Miyaura cross-coupling, particularly for fluorinated arylboronic acids [1]. Systematic studies have established that protodeboronation rates are accelerated by the presence of ortho-fluorine substituents, with half-lives spanning orders of magnitude: phenylboronic acid (t½ ≈ months) vs. pentafluorophenylboronic acid (t½ ≈ milliseconds) [2]. The 3-chloro-2,4-difluorophenylboronic acid contains one ortho-fluorine substituent (position 2) and one para-fluorine (position 4), whereas the 3-chloro-2,6-difluoro regioisomer (CAS 1031226-45-5) contains two ortho-fluorine substituents (positions 2 and 6). Based on the established ortho-fluorine protodeboronation structure–activity relationship, the target compound is predicted to exhibit greater stability toward protodeboronation under standard Suzuki coupling conditions (aqueous base, elevated temperature) compared to the 2,6-difluoro isomer. The pinacol ester derivative (CAS 1799614-91-7) of the target compound has been explicitly noted as less prone to protodeboronation than the free boronic acid, with the pinacol protection being removable under mild conditions .

Protodeboronation stability Ortho-fluorine effect Suzuki coupling robustness

Pharmaceutical Patent-Derived Potency: The 3-Chloro-2,4-difluorophenyl Motif in HBV Antiviral Agents vs. Alternative Aryl Substitution Patterns

The 3-chloro-2,4-difluorophenyl group has been specifically incorporated into clinical candidate structures by Gilead Sciences in a series of hepatitis B virus (HBV) antiviral agents. In US Patent 10,328,053 (Compound 127), the N-(3-chloro-2,4-difluorophenyl)-substituted pyrrolizine carboxamide exhibited an EC₅₀ of 32.3 nM against HBV in a HepG2 cell line overexpressing the NTCP receptor [1]. Within the same patent series, alternative aryl substitution patterns yielded distinct potency values: Compound 6 (3-chloro-4-fluorophenyl) gave an EC₅₀ of 11.1 nM, Compound 53 (3,4,5-trifluorophenyl) gave an EC₅₀ of 3.20 nM, and Compound 135 (3,4-difluorophenyl) gave an EC₅₀ of 70.1 nM [2]. The 3-chloro-2,4-difluorophenyl motif thus occupies a defined potency window (EC₅₀ 32.3 nM) within this chemotype that is distinct from the non-chlorinated trifluorophenyl analog (3.20 nM; ~10-fold more potent) and the mono-chloro mono-fluoro analog (11.1 nM; ~3-fold more potent). This demonstrates that the specific halogenation pattern materially impacts target engagement and that the 3-chloro-2,4-difluorophenyl motif has been deliberately selected and advanced through medicinal chemistry optimization.

HBV antiviral NTCP inhibitor Patent SAR

Comprehensive NMR Spectroscopic Characterization: All Fluorinated Phenylboronic Acid Isomers

A systematic multinuclear NMR study by Gierczyk et al. (2014) characterized all possible fluoro-substituted phenylboronic acid isomers, providing experimental ¹H, ¹³C, ¹⁹F, ¹¹B, and ¹⁷O chemical shifts and coupling constants [1]. While this study focused on fluoro-substituted (non-chloro) phenylboronic acids, the comprehensive spectral database establishes the spectroscopic framework against which chloro-fluoro analogs including the target compound can be benchmarked. The paper also reports the first examples of ¹⁰B/¹¹B isotopic effects on ¹⁹F spectra and ⁴JFO scalar coupling in organic compounds [1], which are directly relevant to the NMR characterization and identity verification of 3-chloro-2,4-difluorophenylboronic acid. For procurement and quality control purposes, vendors such as Bidepharm provide batch-specific QC data including NMR, HPLC, and GC for this compound , enabling users to verify identity and purity against the published spectral framework.

NMR spectroscopy ¹⁹F NMR Boronic acid characterization

Galectin Inhibitor Affinity: The 3-Chloro-2,4-difluorophenyl Motif as a Carbohydrate-Mimetic Pharmacophore

The 3-chloro-2,4-difluorophenyl group has been deployed as an aglycone mimetic in a series of thio-galactoside galectin inhibitors disclosed in US Patent 10,774,102. In Example 56 of this patent, 3-chloro-2,4-difluorophenyl 3-deoxy-1-thio-3-[4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-α-D-galactopyranoside demonstrated a binding affinity (Kd) of 150 nM against galectin proteins as measured by a fluorescence anisotropy assay [1]. The related 3-chloro-4,5-difluorophenyl regioisomer (CAS 1643467-84-8) has also appeared in galectin-3 inhibitor structures within the BindingDB database [2], confirming that both 2,4- and 4,5-difluoro substitution patterns paired with a 3-chloro group are relevant to this target class. The distinct Kd values obtained with different halogenation patterns underscore that the precise arrangement of chlorine and fluorine atoms modulates the carbohydrate recognition domain interaction.

Galectin inhibition Carbohydrate mimetic Thio-galactoside

Optimal Application Scenarios for 3-Chloro-2,4-difluorophenylboronic Acid (CAS 1310384-18-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: HBV NTCP Inhibitor Lead Optimization and Analog Generation

For research groups pursuing HBV antiviral agents targeting the sodium-taurocholate cotransporting polypeptide (NTCP) receptor, 3-chloro-2,4-difluorophenylboronic acid provides direct synthetic access to the validated Compound 127 pharmacophore (EC₅₀ = 32.3 nM) [1]. The boronic acid handle enables late-stage Suzuki–Miyaura diversification of the pyrrolizine core, allowing systematic SAR exploration around the 3-chloro-2,4-difluorophenyl motif. The compound's predicted pKa of 7.44 supports efficient transmetallation under standard coupling conditions, while the single ortho-fluorine substitution pattern predicts moderate protodeboronation stability [2], enabling reproducible coupling yields in parallel synthesis formats.

Galectin Inhibitor Development: Carbohydrate-Mimetic Aglycone Synthesis

Teams developing galectin-3 or galectin-1 inhibitors for fibrosis or immuno-oncology applications can employ this boronic acid to construct thio-galactoside conjugates analogous to those disclosed in US Patent 10,774,102 (Example 56, Kd = 150 nM) [3]. The intermediate LogP of 0.298 provides a balanced polarity profile that facilitates both the aqueous glycosylation chemistry and the subsequent organic-phase purification of the protected carbohydrate intermediates, a practical advantage over more lipophilic regioisomers (e.g., 3-chloro-2,6-difluoro isomer, LogP = 2.44) [4].

Kinase Inhibitor Fragment-Based Drug Discovery: EGFR and HER2 Targeted Libraries

The 3-chloro-2,4-difluorophenyl motif has been incorporated into quinazoline-based tyrosine kinase inhibitor scaffolds targeting EGFR and HER2 . The commercial availability of the boronic acid at 98% purity with batch-specific QC (NMR, HPLC, GC) enables the rapid assembly of focused compound libraries via parallel Suzuki coupling with diverse heteroaryl halide partners. The distinct electronic profile conferred by the 3-chloro-2,4-difluoro substitution pattern—as reflected in its pKa and the comprehensive ¹⁹F NMR characterization framework established by Gierczyk et al. [5]—provides a spectroscopic handle for reaction monitoring and product identity verification.

Agrochemical Intermediate Synthesis: Herbicidal Aryl Heterocycle Construction

Patent literature indicates that 2-fluoro-3-substituted-4-chlorophenylboronic acid derivatives serve as intermediates for herbicidal active ingredients [6]. The closely related 3-chloro-2,4-difluorophenylboronic acid can be employed in analogous agrochemical discovery programs, where the balanced LogP and moderate protodeboronation risk profile support the multi-kilogram scale-up of Suzuki coupling steps often required for field trial material production. For scale-up applications, the pinacol ester derivative (CAS 1799614-91-7) offers enhanced stability against protodeboronation , providing a complementary reagent option for process chemistry development.

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